4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Description
Molecular Structure and Basic Properties
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (C₁₂H₉NO₃) is a tricyclic heterocyclic compound with a molecular weight of 215.20 g/mol. Its structure comprises:
- A pyrrolidine ring fused to a quinoline backbone at positions 3, 2, and 1.
- A keto group at position 4 and a carboxylic acid moiety at position 5 (Figure 1).
- Planar geometry with conjugated π-systems across the tricyclic core, stabilized by resonance.
Key physicochemical properties :
| Property | Value |
|---|---|
| Melting Point | 187–189°C (decomposes) |
| LogP (Partition Coefficient) | 1.82 (calculated) |
| Aqueous Solubility | 2.1 mg/L (pH 7.0) |
Nomenclature and Classification Systems
The IUPAC name follows bridge notation for fused rings:
Crystallographic Analysis
X-ray diffraction studies reveal:
- Planar molecular geometry (RMS deviation: 0.056 Å for non-H atoms).
- Hydrogen-bonded chains along the b-axis via O–H⋯O interactions (2.65 Å bond length).
- π-π stacking between benzene and pyridinone rings (centroid distance: 3.6146 Å).
Comparatively, calcium-PQQ complexes exhibit distorted octahedral coordination with Ca²⁺ ions bound to carboxylate oxygens.
Electronic Structure and Bonding Patterns
- Conjugated system : The tricyclic core allows delocalization of π-electrons, confirmed by UV-Vis λₘₐₓ at 320 nm.
- Resonance stabilization : The oxo group at C4 participates in keto-enol tautomerism, while the carboxylic acid at C5 forms intramolecular H-bonds.
- Electrostatic potential maps show electron-deficient regions at C5 (carboxylic acid) and electron-rich zones at N1 (quinoline).
Comparative Analysis with Related Pyrrolo[3,2,1-ij]quinoline Derivatives
The carboxylic acid group in 4-oxo derivatives enhances hydrogen-bonding capacity compared to ester or amide analogs, critical for enzyme inhibition (e.g., COX-2 IC₅₀: 0.8 µM).
Properties
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-8-3-1-2-7-4-5-13(11)10(7)8/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGAPBPTIGUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375572 | |
| Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-43-1 | |
| Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid typically involves the condensation of 2-methylindoline with triethylmethane tricarboxylate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H9NO3
- Molecular Weight : 215.20 g/mol
- IUPAC Name : 11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12),9-tetraene-10-carboxylic acid
The compound features a pyrroloquinoline structure that is known for its biological activity and potential therapeutic effects.
Medicinal Chemistry
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in tumor growth and proliferation.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for the synthesis of more complex molecules. Researchers have utilized it in the development of novel pharmaceuticals and agrochemicals.
Material Science
Research has explored the use of this compound in the development of advanced materials. Its unique properties can be harnessed to create polymers and composites with enhanced mechanical and thermal stability.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF7) and prostate cancer cells (PC3). The study concluded that these compounds could serve as lead structures for further development as anti-cancer agents.
Case Study 2: Synthesis of Novel Compounds
In a research project aimed at synthesizing new pharmaceutical agents, scientists utilized this compound as a precursor. The resulting compounds demonstrated promising activity against bacterial strains resistant to conventional antibiotics, highlighting the compound's potential in addressing antibiotic resistance.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent with cytotoxic properties | Development of new cancer therapies |
| Organic Synthesis | Building block for complex molecule synthesis | Creation of innovative pharmaceuticals |
| Material Science | Development of polymers with enhanced properties | Advancements in material technology |
Mechanism of Action
The mechanism of action of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its diuretic activity is believed to result from its ability to inhibit certain enzymes involved in the regulation of fluid balance in the body . The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to increased urine production.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The following table summarizes key structural analogs and their biological activities:
Key Research Findings
Diuretic Activity :
- The introduction of a methyl group at C2 (e.g., 2-methyl derivatives) significantly enhances diuretic efficacy, surpassing hydrochlorothiazide in rat models .
- Substitution at C5 with aromatic carboxamides (e.g., N-benzyl, N-phenylethyl) improves bioavailability and urinary excretion rates .
- Polymorphic modifications in amide derivatives (e.g., para-methoxyphenyl) correlate with clinical success, as seen in Phase III trials .
Antimicrobial Activity: While the parent compound lacks notable antimicrobial activity, fluoroquinolone-like analogs (e.g., 8-substituted thiazoloquinolines) exhibit potent antibacterial effects. For example, 6-fluoro-5-oxo-thiazolo[3,2-a]quinoline-4-carboxylic acids show broad-spectrum activity against Gram-negative bacteria .
Synthetic Accessibility: Ethyl esters (e.g., ethyl 6-hydroxy-4-oxo-...) serve as key intermediates for amidation or hydrolysis to active carboxylic acids . One-pot synthesis methods for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates highlight scalability for industrial applications .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Bioavailability
- Carboxylic Acid Derivatives : High polarity limits membrane permeability but enhances renal excretion, making them suitable for diuretics .
- Carboxamide Derivatives : Reduced polarity improves oral bioavailability; N-benzyl and N-phenylethyl groups increase lipophilicity and tissue distribution .
- Ethyl Esters : Act as prodrugs, hydrolyzed in vivo to active acids, balancing solubility and absorption .
Biological Activity
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Molecular Formula: C12H9N1O3
Molecular Weight: 219.21 g/mol
IUPAC Name: this compound
CAS Number: 84088-82-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. Various synthetic strategies have been explored to optimize yield and purity. The compound can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Antimicrobial Activity
Research has shown that compounds related to the pyrroloquinoline structure exhibit significant antimicrobial properties. For instance, derivatives of quinolone compounds have been tested against various bacterial strains. One study indicated that certain 4-oxo derivatives displayed potent activity against Gram-positive bacteria, suggesting a potential role as antibacterial agents .
Antiviral Activity
Preliminary studies suggest that this compound may act as an inhibitor of viral enzymes. Specifically, its structural analogs have been evaluated for their inhibitory effects on HIV integrase, indicating a potential therapeutic application in antiviral drug development .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways . The structure's ability to interact with DNA and enzymes involved in cell proliferation suggests a multifaceted mechanism of action.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial and viral replication.
- DNA Interaction: Its planar structure allows it to intercalate into DNA strands, potentially disrupting replication processes.
- Signal Transduction Modulation: It may affect cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies highlight the biological activities of this compound:
- Antibacterial Study: A series of analogs were synthesized and tested against common bacterial pathogens. The results indicated that modifications to the pyrroloquinoline core significantly influenced antibacterial potency .
- Antiviral Evaluation: Research focused on the inhibitory effects on HIV integrase showed promising results where certain derivatives exhibited high selectivity and binding affinity .
- Anticancer Research: In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines through apoptosis induction .
Data Summary
| Activity | Target | Effectiveness |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Potent activity |
| Antiviral | HIV integrase | High selectivity |
| Anticancer | Cancer cell lines | Induces apoptosis |
Q & A
Q. What are the established synthetic routes for 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization of substituted quinoline precursors. For example, Ishikawa et al. (1990) reported that 6-fluoro derivatives are obtained by treating 3-chloro-4-phenylmethoxyphenyl intermediates with ethylhexahydroquinoline under acidic conditions, achieving yields of 45–60% . Key variables include:
- Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures promote side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity for the pyrroloquinoline core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the carboxylic acid derivative from byproducts like methyl esters .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized for confirming its identity?
Methodological Answer:
- X-ray crystallography : Single-crystal studies (e.g., Zhu et al.) resolve the fused pyrroloquinoline ring system, confirming bond angles (e.g., C12–N1–C2 = 99.7°) and hydrogen-bonding networks (C–H···π interactions) critical for stability .
- NMR : ¹H and ¹³C NMR distinguish the keto-enol tautomerism at the 4-oxo position. The carboxylic proton appears as a broad singlet at δ 12.5–13.0 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 244.0843 (calculated for C₁₃H₁₀FNO₃) .
Q. What known biological activities are associated with this compound, and what in vitro assays are used to evaluate them?
Methodological Answer: The compound exhibits antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus MIC = 2 µg/mL) via inhibition of DNA gyrase . Standard assays include:
- Agar dilution method : Serial dilutions (0.5–64 µg/mL) in Mueller-Hinton agar, incubated at 37°C for 18–24 hours .
- Enzyme inhibition assays : Fluorescence-polarization assays with purified gyrase subunits (IC₅₀ values correlated with MICs) .
Advanced Research Questions
Q. How do substituents at the 6- and 7-positions modulate antibacterial activity, and what computational methods predict optimal substitutions?
Methodological Answer:
- Structure-activity relationship (SAR) : Fluorine at position 6 enhances lipophilicity (logP increases by 0.5) and membrane penetration, while methyl groups at position 7 reduce metabolic degradation .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with gyrase’s ATP-binding pocket. Substituents with negative electrostatic potential (e.g., -NO₂) improve binding affinity (ΔG = −9.2 kcal/mol) .
- Data contradiction : Some 8-substituted analogs show reduced activity despite favorable logP, likely due to steric clashes with Val96 in gyrase .
Q. What strategies resolve discrepancies in toxicity profiles between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., hydroxylated derivatives) in murine plasma but not in HepG2 cells .
- Dose adjustment : Interspecies scaling (e.g., body surface area normalization) reduces oral dosing from 200 mg/kg (mouse) to 50 mg/kg (rat) to mitigate renal toxicity .
- Controlled release formulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (AUC increased by 2.3-fold) and reduce Cmax-driven toxicity .
Q. How can crystallographic data guide the optimization of solubility without compromising target binding?
Methodological Answer:
- Salt formation : Co-crystallization with sodium (carboxylate salt) improves aqueous solubility (from 0.1 mg/mL to 5.2 mg/mL) while maintaining hydrogen bonds to gyrase (e.g., Na⁺···O=C interaction) .
- Polymorph screening : Form II (monoclinic P2₁/c) exhibits higher dissolution rates than Form I (triclinic P-1) due to lattice energy differences (ΔHf = −32.1 kJ/mol vs. −28.5 kJ/mol) .
Q. What safety protocols are critical for handling this compound, given its GHS classification and reactivity?
Methodological Answer:
- GHS hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use NIOSH-approved respirators (N95) and nitrile gloves .
- Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste (EPA D003) .
- Storage : Store under argon at 2–8°C to prevent oxidation of the dihydroquinoline moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
